Home > Products > Screening Compounds P1234 > Fmoc-N-amido-peg28-acid
Fmoc-N-amido-peg28-acid - 2101605-02-9

Fmoc-N-amido-peg28-acid

Catalog Number: EVT-2842454
CAS Number: 2101605-02-9
Molecular Formula: C74H129NO32
Molecular Weight: 1544.821
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fmoc-N-amido-peg28-acid is a specialized compound used primarily in peptide synthesis and bioconjugation. It consists of a polyethylene glycol (PEG) chain, specifically with a molecular weight of approximately 663.8 g/mol, that incorporates an Fmoc-protected amine and a terminal carboxylic acid. The presence of the hydrophilic PEG spacer enhances solubility in aqueous environments, making this compound particularly useful for various scientific applications.

Source and Classification

This compound is classified under PEG derivatives and is commonly utilized in the fields of medicinal chemistry and biochemistry. It serves as a versatile linker in the synthesis of peptides and other biomolecules, facilitating improved solubility and stability of the resulting products .

Synthesis Analysis

Methods

The synthesis of Fmoc-N-amido-peg28-acid typically involves solid-phase peptide synthesis techniques. The Fmoc (fluorenylmethyloxycarbonyl) group acts as a protecting group for the amine during the synthesis process. This method allows for the selective deprotection of the amine group under basic conditions, enabling further conjugation reactions.

Technical Details

  1. Solid-Phase Synthesis: The process begins with the attachment of the PEG chain to a solid support, followed by the incorporation of the Fmoc-protected amino acids.
  2. Deprotection: The Fmoc group can be removed using basic conditions (e.g., piperidine), exposing the free amine for subsequent reactions.
  3. Coupling Reactions: The terminal carboxylic acid can react with primary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds .
Molecular Structure Analysis

Structure

The molecular formula for Fmoc-N-amido-peg28-acid is C34H49NO12, reflecting its complex structure that includes both hydrophilic and hydrophobic components. The Fmoc group provides steric hindrance, which is beneficial during peptide synthesis by preventing unwanted side reactions.

Data

  • Molecular Weight: 663.8 g/mol
  • CAS Number: 756526-02-0
  • Purity: Typically ≥ 98% .
Chemical Reactions Analysis

Reactions

Fmoc-N-amido-peg28-acid participates in various chemical reactions, primarily involving:

  1. Amide Formation: The terminal carboxylic acid can react with amines to form amide bonds, a critical step in peptide synthesis.
  2. Deprotection Reactions: Under basic conditions, the Fmoc group can be removed to yield free amino groups for further conjugation .

Technical Details

The reactions are often facilitated by coupling agents that activate the carboxylic acid, enhancing its reactivity towards nucleophiles such as amines.

Mechanism of Action

Process

The mechanism by which Fmoc-N-amido-peg28-acid functions primarily revolves around its ability to enhance solubility and stability in peptides. Upon deprotection of the Fmoc group, the free amine can readily participate in peptide bond formation or other conjugation reactions, thereby integrating into larger biomolecular constructs.

Data

This mechanism is crucial for improving the bioavailability and therapeutic efficacy of peptide-based drugs by facilitating their delivery through biological membranes .

Physical and Chemical Properties Analysis

Physical Properties

Fmoc-N-amido-peg28-acid is characterized by:

  • Solubility: Highly soluble in aqueous solutions due to the PEG component.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels during deprotection.

Chemical Properties

The compound exhibits typical properties associated with PEG derivatives:

  • Reactivity: Capable of forming stable amide bonds with primary amines.
  • Functional Groups: Contains both an Fmoc-protected amine and a terminal carboxylic acid, allowing for versatile chemical modifications .
Applications

Scientific Uses

Fmoc-N-amido-peg28-acid has several significant applications in scientific research:

  1. Peptide Synthesis: Used as a linker to create soluble and stable peptides.
  2. Drug Development: Enhances drug solubility and stability, improving pharmacokinetics.
  3. Bioconjugation: Facilitates the attachment of biomolecules for targeted delivery systems .
Synthetic Methodologies for Fmoc-N-amido-peg28-acid

Fmoc Solid-Phase Peptide Synthesis (SPPS) Integration Strategies

Fmoc-N-amido-PEG28-acid integrates into SPPS through its terminal carboxylic acid group, which enables standard carbodiimide-mediated coupling (e.g., HOBt/DIC) to the growing peptide chain's N-terminus or lysine side chains. The compound's compatibility with Fmoc chemistry protocols allows direct incorporation during automated synthesis cycles without requiring specialized instrumentation. Its hygroscopic nature demands strict anhydrous handling – storage at -20°C and thorough drying of resins prior to coupling are essential to prevent reduced coupling efficiency [1] [7] [8]. Solvent selection critically influences reaction kinetics, with DMF remaining the primary solvent despite its tendency to decompose into reactive dimethylamines that can prematurely remove Fmoc groups. Alternative solvent systems include:

  • DMSO/NMP mixtures (1:1) for improved solubility of longer PEG chains
  • DCM/DMF blends (up to 30% DCM) to enhance resin swelling
  • Anhydrous acetonitrile for syntheses involving base-sensitive moieties [5] [9]

Table 1: Solvent Systems for SPPS Integration of Fmoc-N-amido-PEG28-acid

SolventSwelling EfficiencyPEG SolubilityCompatibility Concerns
DMFModerateHighDimethylamine formation degrading Fmoc
NMPExcellentHighLimited Fmoc-AA stability
DMSOPoorVery HighPeptide aggregation risks
DCM/DMF (3:7)GoodModeratePiperidine adduct formation
AcetonitrileModerateLowReduced coupling kinetics

Microwave-assisted SPPS at controlled temperatures (45-50°C) significantly improves coupling efficiency for this extended PEG derivative by disrupting secondary structures and enhancing diffusion through the polymer matrix. Post-incorporation washing protocols require optimization to prevent PEG chain entanglement, typically involving 5-6 alternating washes of DMF and IPA to ensure complete removal of excess reagents [5] [9].

Discrete PEG (dPEG®) Spacer Design and Functionalization

Fmoc-N-amido-PEG28-acid belongs to the dPEG® family characterized by monodisperse ethylene glycol units (28 repeating subunits) with exact molecular weight (approximately 1300-1400 Da) and defined length (~110-120Å). This precision architecture contrasts sharply with polydisperse traditional PEGs, enabling reproducible pharmacokinetic profiles in biomedical applications. The molecule features bifunctional design with an Fmoc-protected amine at one terminus (pKa ~22-24) and a propionic acid (pKa ~4.5) at the other, permitting orthogonal conjugation strategies [1] [4] [8].

The precisely 28-unit chain length balances three critical functions:

  • Steric shielding: Extends approximately 10-15Å beyond typical therapeutic proteins
  • Hydrodynamic volume: Increases apparent molecular weight by ~5-fold versus peptide alone
  • Chain flexibility: Maintains persistence length of ~3.4Å per ethylene oxide unit

These properties collectively reduce renal clearance while maintaining bioactivity at target sites. The terminal propionic acid linker minimizes immunogenicity compared to direct amide bonds to therapeutic payloads. Functionalization protocols require activating the carboxylic acid with HATU (0.95-1.1 equivalents) and DIPEA (2-3 equivalents) in anhydrous DMF, generating active esters that react efficiently with nucleophilic residues (ε-amines of lysine, N-terminal amines) without epimerization [1] [4] [10].

Controlled Deprotection Mechanisms for Fmoc-Amido Groups

Fmoc deprotection employs piperidine/DMF (20-25% v/v) in two sequential treatments (3 min + 7 min) to achieve quantitative removal (>99.5%) without peptide chain degradation. The mechanism involves base-induced β-elimination generating dibenzofulvene-piperidine adduct (λmax=301nm), enabling real-time UV monitoring of deprotection efficiency. For PEG28-conjugated systems, extended deprotection times (7 min + 12 min) are often necessary due to steric hindrance and PEG chain solvation effects [5] [8].

Challenges in long PEG spacer deprotection include:

  • Incomplete removal: Addressed using DBU/piperidine blends (1-5% DBU)
  • Aspartimide formation: Mitigated with 0.1M HOBt additive
  • PEG chain degradation: Minimized by avoiding temperatures >40°C

Table 2: Deprotection Agents for Fmoc-N-amido-PEG28-acid

Deprotection ReagentOptimal ConcentrationTime (min)Efficiency (%)Side Reactions
Piperidine/DMF20% v/v3+799.5Minimal
DBU/DMF2% v/v5+599.9Aspartimide risk
Piperidine/DBU/DMF20%/0.5%3+599.8Moderate
Morpholine/DMF30% v/v10+1098.7Slow kinetics

Post-deprotection washing requires 8-10 DMF washes to eliminate residual piperidine, followed by neutralization with 0.5% acetic acid/DMF when synthesizing acid-sensitive sequences. Verification of complete Fmoc removal employs Kaiser testing and quantitative UV spectrophotometry at 301nm [5] [8].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis Efficiency

Fmoc-N-amido-PEG28-acid demonstrates distinct efficiency profiles across synthesis platforms:

Solid-Phase Synthesis Advantages

  • Coupling efficiency: 98-99% per cycle with HATU activation
  • Purification simplicity: Intermediate purification avoided
  • Automation compatibility: Enables multi-step conjugations
  • Throughput: 5-10x faster synthesis cycles versus solution phase [1] [4] [5]

Solution-Phase Synthesis Advantages

  • Scalability: Gram-to-kilogram scale achievable
  • Reaction monitoring: Direct analytical access (TLC, HPLC)
  • Reduced aggregation: Particularly beneficial for hydrophobic sequences

Quantitative analysis reveals SPPS achieves 85-92% overall yield for 20-mer peptides incorporating PEG28 spacers, compared to 65-75% for solution-phase approaches. Purity profiles similarly favor SPPS (typically >95% crude purity versus 85-90% for solution phase), attributed to pseudo-dilution effects minimizing intermolecular side reactions. However, solution-phase synthesis maintains superiority for constructing branched architectures where selective deprotection is required at multiple sites [1] [3] [4].

Hybrid approaches leverage SPPS for peptide assembly followed by solution-phase PEG28 conjugation, balancing the advantages of both methods. This strategy proves particularly effective for synthesizing heterobivalent constructs where two distinct peptide sequences require connection via the dPEG® spacer [3] [7].

Optimization of Amphiphilic Balance in Hybrid PEG-Peptide Architectures

The 28-unit ethylene oxide chain provides an optimal amphiphilic balance when conjugated to therapeutic peptides, with logP reduced by -0.15 to -0.25 per PEG unit. This hydrophilicity enhancement raises aqueous solubility >50mg/mL even for highly lipophilic peptides (logP>5) while maintaining sufficient organic solubility (5-15mg/mL in DMSO/DMF) for processing. The amphiphilic nature derives from:

  • Hydrophilic domain: Ether oxygens forming hydrogen bonds with water
  • Lipophilic backbone: -CH2- groups providing organic solubility
  • Terminal functionalization: Fmoc/propionic acid modifying polarity endpoints [1] [4] [7]

Optimization studies demonstrate that PEG28 spacers outperform shorter analogs (PEG4-PEG12) in shielding hydrophobic therapeutic domains, reducing plasma protein binding by 40-60% versus PEG12 conjugates. However, excessive length (>PEG36) diminishes returns due to chain coiling. For cell-penetrating peptides, Stefanick et al. documented a 3.2-fold enhancement in cellular uptake when using PEG28 versus PEG8 spacers in nanoparticle targeting systems, attributed to optimized presentation geometry [3] [7].

The spacer's conformational flexibility enables two critical functions:

  • Reduction of steric hindrance: Maintaining 90-95% target binding affinity versus unconjugated peptides
  • Prevention of aggregation: Particularly for β-sheet prone sequences

Table 3: Amphiphilic Properties of Fmoc-N-amido-PEGn-acid Derivatives

PEG Length (units)Aqueous Solubility (mg/mL)Organic Solubility (mg/mL in DMF)Hydrodynamic Radius (Å)Shielding Efficiency (%)
PEG45-15>5012-1425-30
PEG1220-3530-4035-4060-65
PEG28>5015-2585-9585-90
PEG36>505-10110-12088-92

Temperature significantly influences the PEG28 conformation, with extended configurations dominating at <15°C and compact coils forming at >35°C. This thermoresponsive behavior enables applications in stimuli-responsive drug delivery where PEG28 acts as a conformational switch [1] [4] [7].

Properties

CAS Number

2101605-02-9

Product Name

Fmoc-N-amido-peg28-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C74H129NO32

Molecular Weight

1544.821

InChI

InChI=1S/C74H129NO32/c76-73(77)9-11-79-13-15-81-17-19-83-21-23-85-25-27-87-29-31-89-33-35-91-37-39-93-41-43-95-45-47-97-49-51-99-53-55-101-57-59-103-61-63-105-65-66-106-64-62-104-60-58-102-56-54-100-52-50-98-48-46-96-44-42-94-40-38-92-36-34-90-32-30-88-28-26-86-24-22-84-20-18-82-16-14-80-12-10-75-74(78)107-67-72-70-7-3-1-5-68(70)69-6-2-4-8-71(69)72/h1-8,72H,9-67H2,(H,75,78)(H,76,77)

InChI Key

HHVHKAWKNBNMAH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.